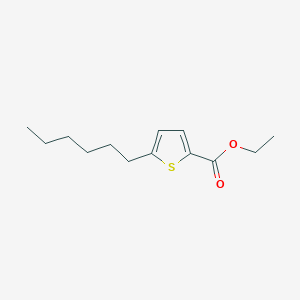

Ethyl 5-hexylthiophene-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-hexylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-12(16-11)13(14)15-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZKHYMHJGZKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 5-hexylthiophene-2-carboxylate: Physical Chemistry, Synthesis, and Advanced Applications in Drug Discovery and Materials Science

Core Thesis

Ethyl 5-hexylthiophene-2-carboxylate (CAS: 1100763-47-0) is a highly versatile, amphiphilic-like heterocyclic compound characterized by an electron-rich thiophene core, an electron-withdrawing ethyl ester moiety, and a lipophilic hexyl chain[1]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a tunable scaffold. In pharmaceutical development, it serves as a highly membrane-permeable prodrug intermediate for targeting neurological and inflammatory pathways[2][3]. In materials science, its structural anisotropy makes it a critical building block for mesomorphic compounds and liquid crystal displays[4].

This whitepaper deconstructs the physicochemical properties, self-validating synthesis protocols, and mechanistic applications of Ethyl 5-hexylthiophene-2-carboxylate.

Structural Topology & Physicochemical Data

The utility of Ethyl 5-hexylthiophene-2-carboxylate stems from its structural dichotomy. The hexyl chain ( C6H13 ) provides significant rotational freedom and lipophilicity, which is crucial for both cellular membrane diffusion in biological systems and phase-transition tuning in liquid crystals. Conversely, the thiophene-2-carboxylate headgroup provides a rigid, planar geometry capable of π−π stacking and hydrogen bonding (post-hydrolysis).

Quantitative Physicochemical Summary

| Property | Value / Description |

| IUPAC Name | Ethyl 5-hexylthiophene-2-carboxylate |

| CAS Registry Number | 1100763-47-0[1] |

| Molecular Formula | C13H20O2S [1] |

| Molecular Weight | 240.36 g/mol [1] |

| MDL Number | MFCD18414454[5] |

| SMILES | O=C(C1=CC=C(CCCCCC)S1)OCC |

| Physical State | Viscous liquid / Oil (at standard temperature and pressure) |

| Hydrogen Bond Donors | 0 (Enhances lipophilicity and membrane permeability) |

| Hydrogen Bond Acceptors | 3 (Two oxygen atoms, one sulfur atom) |

Mechanistic Synthesis & Self-Validating Protocol

The most efficient and scalable route to synthesize Ethyl 5-hexylthiophene-2-carboxylate is the Fischer esterification of commercially available 5-hexylthiophene-2-carboxylic acid (CAS: 90619-86-6)[6].

Experimental Protocol: Fischer Esterification

Objective: Mask the polar carboxylic acid group with an ethyl ester to increase the molecule's partition coefficient (LogP).

Causality & Logic:

-

Solvent Choice: Anhydrous ethanol is used as both the reactant and the solvent. By using a massive stoichiometric excess of ethanol, Le Chatelier's principle drives the equilibrium toward the ester product. Anhydrous conditions are strictly required because water is a byproduct; its presence would induce reverse hydrolysis.

-

Catalyst: Concentrated sulfuric acid ( H2SO4 ) acts as a proton donor to electrophilically activate the carbonyl carbon, lowering the activation energy for nucleophilic attack by ethanol.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 5-hexylthiophene-2-carboxylic acid in 10 volumes of anhydrous ethanol.

-

Catalysis: Slowly add 0.1 equivalents of concentrated H2SO4 dropwise while stirring.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4-6 hours.

-

Self-Validation (TLC Monitoring): To ensure the reaction is complete, perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase.

-

Validation Logic: The starting acid will streak near the baseline due to strong hydrogen bonding with the silica gel. The esterified product lacks H-bond donors and will migrate significantly higher ( Rf≈0.7 ). The reaction is validated as complete only when the baseline spot entirely disappears.

-

-

Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue with Ethyl Acetate and wash with saturated aqueous NaHCO3 .

-

Causality: NaHCO3 neutralizes the H2SO4 catalyst and deprotonates any unreacted starting acid, pulling them into the aqueous layer and preventing acid-catalyzed reverse hydrolysis during final concentration.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent to yield pure Ethyl 5-hexylthiophene-2-carboxylate.

Fig 1. Self-validating synthesis workflow for Ethyl 5-hexylthiophene-2-carboxylate.

Pharmacological Significance: The Thiophene-2-Carboxylate Scaffold

In modern drug discovery, thiophene-2-carboxylates are recognized as privileged scaffolds. Ethyl 5-hexylthiophene-2-carboxylate functions exceptionally well as a lipophilic prodrug.

Mechanism of Action: Target Binding & Prodrug Dynamics

Once administered, the highly lipophilic ethyl ester easily diffuses across the phospholipid bilayer of target cells. Upon entering the intracellular space, ubiquitous non-specific esterases hydrolyze the ethyl group, releasing the active 5-hexylthiophene-2-carboxylic acid metabolite.

This active metabolite has profound implications in two major therapeutic areas:

-

Neurology (DAO Inhibition): D-Amino acid oxidase (DAO) is a flavoenzyme implicated in schizophrenia. Research has demonstrated that thiophene-2-carboxylic acids act as potent, low-micromolar DAO inhibitors[2]. X-ray crystallography reveals that the planar thiophene ring tightly π−π stacks with the Tyr224 residue in the human DAO binding pocket, effectively neutralizing the enzyme's secondary pocket[2].

-

Gastroenterology (IBD): Thiophene-2-carboxyl derivatives are highly potent antagonists of the P2Y14 receptor, a primary target for Inflammatory Bowel Disease (IBD)[3]. The hexyl chain occupies the hydrophobic B-ring pocket of the receptor, while the liberated carboxylate forms critical electrostatic interactions with the receptor's binding site.

Fig 2. Pharmacological pathway demonstrating prodrug diffusion and target binding.

Applications in Advanced Materials: Mesomorphic Systems

Beyond pharmacology, Ethyl 5-hexylthiophene-2-carboxylate is a critical intermediate in the synthesis of mesomorphic compounds (liquid crystals)[4].

The Causality of the Hexyl Chain: For a material to exhibit a stable liquid crystalline (nematic or smectic) phase, it requires a delicate balance between a rigid core and a flexible tail. The thiophene-carboxylate core provides the necessary rigid optical anisotropy and dielectric anisotropy. The 6-carbon hexyl chain is the exact optimal length to disrupt perfect crystalline packing without causing the molecule to become entirely isotropic (liquid) at room temperature. This specific structural geometry allows for rapid electro-optic switching times in LCD panels[4].

Safety, Handling, and Environmental Profile

As with any active heterocyclic compound, strict adherence to safety protocols is mandatory. According to standardized Safety Data Sheets (SDS), Ethyl 5-hexylthiophene-2-carboxylate carries the following hazard classifications[5]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Laboratory Precautions: All handling, including the esterification protocol described above, must be performed inside a certified Class II chemical fume hood (P271). Operators must wear nitrile gloves, chemical splash goggles, and a standard lab coat (P280). In the event of exposure, the affected area must be rinsed copiously with water, and contaminated clothing must be removed immediately[5].

References

-

AA Blocks. Product Index - AA Blocks: Ethyl 5-hexylthiophene-2-carboxylate. Available at: [Link]

- European Patent Office. EP0364923A2 - Composé mésomorphe, compositions de cristaux liquides.

-

National Institutes of Health (NIH). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Available at: [Link]

-

American Chemical Society (ACS). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Available at: [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0364923A2 - Composé mésomorphe, compositions de cristaux liquides le contenant et son utilisation dans un dispositif à cristaux liquides - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. bldpharm.com [bldpharm.com]

Comprehensive Spectroscopic Profiling of Ethyl 5-hexylthiophene-2-carboxylate: A Technical Guide for Structural Elucidation

Executive Summary

Ethyl 5-hexylthiophene-2-carboxylate (CAS: 1100763-47-0)[1] is a highly versatile building block utilized in the synthesis of advanced organic materials, organic photovoltaics (OPVs), and pharmaceutical intermediates. For drug development professionals and materials scientists, the precise structural elucidation of 2,5-disubstituted thiophenes is paramount to ensure batch-to-batch reproducibility and synthetic fidelity.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of Ethyl 5-hexylthiophene-2-carboxylate. Rather than merely listing data, this guide deconstructs the causality behind the experimental choices and the mechanistic origins of the spectral signals.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in analytical chemistry, every protocol must operate as a self-validating system. The methodologies below are designed to eliminate environmental artifacts and instrument drift.

NMR Spectroscopy Protocol

Objective: High-resolution mapping of the carbon-hydrogen framework.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of isotopically enriched Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because it is a non-polar, non-coordinating solvent. This prevents solvent-induced chemical shifts of the electron-rich thiophene ring protons. TMS acts as the internal zero-point reference, ensuring the self-validation of the chemical shift axis regardless of magnetic field drift.

-

-

Acquisition (¹H NMR): Acquire data at 400 MHz using a 30° pulse angle, a 1.5-second relaxation delay (D1), and 16 scans.

-

Causality: The 1.5s D1 delay ensures complete longitudinal relaxation of the alkyl chain protons, providing mathematically exact integration values critical for confirming the intact hexyl chain.

-

-

Acquisition (¹³C NMR): Acquire data at 100 MHz using a 45° pulse angle, a 2.0-second relaxation delay, and 1024 scans with broadband proton decoupling.

ATR-FTIR Spectroscopy Protocol

Objective: Identification of functional group vibrational modes.

-

Background Calibration: Perform a background scan of the clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).

-

Sample Deposition: Deposit 2 μL of the neat liquid sample directly onto the crystal.

-

Causality: ATR is strictly preferred over traditional KBr pelleting for liquid esters. KBr is hygroscopic; absorbed moisture can broaden the ester carbonyl stretch or induce base-catalyzed hydrolysis during pressing. ATR eliminates this risk, preserving the true vibrational state of the conjugated ester.

-

-

Validation: Clean the crystal with isopropanol post-acquisition and verify the baseline returns to zero, validating the integrity of the optical path.

GC-EI-MS Protocol

Objective: Molecular weight confirmation and structural fragmentation mapping.

-

Calibration: Calibrate the mass axis using Perfluorotributylamine (PFTBA) prior to the run to ensure mass accuracy across the 50-500 Da range.

-

Chromatography: Inject 1 μL of a 10 μg/mL hexane solution into a GC equipped with a non-polar capillary column (e.g., HP-5MS).

-

Causality: A non-polar stationary phase separates analytes strictly by boiling point, which is optimal for moderately volatile alkyl esters.

-

-

Ionization: Ionize the eluent using Electron Impact (EI) at 70 eV.

-

Causality: 70 eV is the universal standard for EI. It transfers a highly reproducible amount of energy to the molecule, inducing predictable, hard-fragmentation pathways that can be reliably cross-referenced with established literature[2].

-

Systems Visualization: Analytical Architecture

Diagram 1: Self-validating analytical workflow for spectroscopic elucidation.

Spectroscopic Data & Mechanistic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 2,5-disubstituted thiophenes are highly predictable due to the distinct electronic effects of the substituents. The electron-withdrawing nature of the ethyl carboxylate group at C-2 heavily deshields the adjacent H-3 proton, pushing it downfield to ~7.57 ppm[3]. Conversely, the electron-donating hexyl group at C-5 shields the H-4 proton, resulting in a resonance at ~6.74 ppm. The coupling constant (J = 3.8 Hz) is an absolute diagnostic marker for the 3,4-protons in a 2,5-disubstituted thiophene ring[4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J, Hz) |

|---|---|---|---|---|

| Thiophene H-3 | 7.57 | doublet (d) | 1H | 3.8 |

| Thiophene H-4 | 6.74 | doublet (d) | 1H | 3.8 |

| Ester -CH₂- | 4.30 | quartet (q) | 2H | 7.1 |

| Hexyl C1 (α-CH₂) | 2.80 | triplet (t) | 2H | 7.5 |

| Hexyl C2 (β-CH₂) | 1.66 | quintet (p) | 2H | 7.5 |

| Ester -CH₃ | 1.35 | triplet (t) | 3H | 7.1 |

| Hexyl C3-C5 | 1.25 - 1.35 | multiplet (m) | 6H | - |

| Hexyl C6 (ω-CH₃) | 0.88 | triplet (t) | 3H | 6.8 |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (ppm) | Carbon Environment | Chemical Shift (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | 162.5 | Hexyl C2 | 31.4 |

| Thiophene C-5 | 153.0 | Hexyl C1 | 30.3 |

| Thiophene C-3 | 133.5 | Hexyl C3 | 28.8 |

| Thiophene C-2 | 132.0 | Hexyl C5 | 22.6 |

| Thiophene C-4 | 125.5 | Ester -CH₃ | 14.4 |

| Ester -CH₂- | 60.8 | Hexyl C6 | 14.1 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is dominated by the conjugated ester system. Because the carbonyl group is in direct resonance with the aromatic thiophene π-system, its double-bond character is slightly reduced, lowering the stretching frequency to ~1705 cm⁻¹ (compared to ~1735 cm⁻¹ for a standard aliphatic ester). Furthermore, the strong out-of-plane C-H bending vibration at 810 cm⁻¹ serves as a definitive, self-contained validation of the 2,5-disubstitution pattern on the thiophene core[4].

Table 3: FT-IR Data (ATR Diamond)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Origin | Intensity |

|---|---|---|---|

| 3100 | C-H stretch | Aromatic thiophene ring | Weak |

| 2950, 2925, 2855 | C-H stretch | Aliphatic hexyl chain | Strong |

| 1705 | C=O stretch | Conjugated ester carbonyl | Very Strong |

| 1460, 1380 | C-H bending | Aliphatic chain | Medium |

| 1260, 1090 | C-O stretch | Ester linkages | Strong |

| 810 | C-H out-of-plane bend | 2,5-Disubstituted thiophene | Strong |

Mass Spectrometry (GC-EI-MS)

Under 70 eV electron impact, alkylthiophenes undergo highly specific fragmentation. The base peak (m/z 169) arises from the thermodynamically favorable β-cleavage of the hexyl chain. Breaking the bond between the α and β carbons of the alkyl chain results in the loss of a pentyl radical (C₅H₁₁•, 71 Da). The resulting cation is heavily resonance-stabilized, forming a thienyl/thiotropylium analog[2]. A secondary diagnostic pathway is the α-cleavage of the ester group, losing an ethoxy radical (•OCH₂CH₃, 45 Da) to yield an acylium ion at m/z 195.

Table 4: GC-EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance (%) | Ion Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 240 | 35 | [M]⁺• | Intact Molecular Ion |

| 195 | 40 | [M - OCH₂CH₃]⁺ | α-cleavage of ester (Acylium ion formation) |

| 169 | 100 | [M - C₅H₁₁]⁺ | β-cleavage of hexyl chain (Thienyl cation) |

| 141 | 15 | [169 - C₂H₄]⁺ | Ethylene loss from ester via rearrangement |

Diagram 2: Primary EI-MS fragmentation pathways at 70 eV.

Conclusion

The structural validation of Ethyl 5-hexylthiophene-2-carboxylate relies on a triad of spectroscopic evidence. The 3.8 Hz coupling constant in the ¹H NMR strictly defines the 2,5-substitution geometry. The 1705 cm⁻¹ and 810 cm⁻¹ FT-IR bands confirm the conjugated ester and out-of-plane aromatic bending, respectively. Finally, the dominant β-cleavage in the EI-MS yielding the m/z 169 base peak definitively proves the presence of the linear hexyl chain attached to the thiophene core. By adhering to the self-validating protocols outlined in this guide, researchers can ensure absolute confidence in their material characterization workflows.

References

-

"Ethyl 5-hexylthiophene-2-carboxylate - Sigma-Aldrich", sigmaaldrich.com. 1

-

"2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC", nih.gov. 4

-

"Condensations of thiophene with ketones - Journal of the Chemical Society, Perkin Transactions 1", rsc.org. 2

-

"Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC", nih.gov. 3

Sources

Technical Whitepaper: Handling, Safety, and Application Profiling of Ethyl 5-hexylthiophene-2-carboxylate (E5HTC)

Executive Summary

In modern drug development and organic materials science, functionalized thiophenes serve as critical bioisosteres for phenyl rings, offering unique electronic properties and metabolic stability. Ethyl 5-hexylthiophene-2-carboxylate (E5HTC) is a highly versatile, lipophilic building block. However, its specific physicochemical properties—namely its hydrophobic hexyl chain paired with an electrophilic ester—demand precise handling and synthetic strategies.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic safety data. This whitepaper provides a mechanistic understanding of E5HTC's behavior, translating [1] parameters into field-proven, self-validating protocols for safe handling and downstream synthetic applications.

Physicochemical Profiling & Causality of Behavior

To effectively work with E5HTC, researchers must understand how its molecular architecture dictates its macroscopic behavior. The molecule consists of an electron-rich thiophene core, an electron-withdrawing ethyl ester at position 2, and a lipophilic six-carbon (hexyl) chain at position 5.

Table 1: Physicochemical Properties and Mechanistic Impact

| Property | Value | Causality / Experimental Impact |

| CAS Number | 1100763-47-0 | Unique identifier for regulatory and inventory tracking. |

| Molecular Formula | C13H20O2S | High carbon-to-heteroatom ratio dictates strict non-polar behavior. |

| Molecular Weight | 240.36 g/mol | Small molecule size; highly favorable for Rule of 5 compliance in drug design. |

| Lipophilicity | High (Hydrophobic) | The C6 alkyl chain completely disrupts aqueous solubility. Requires organic solvents (THF, DCM, EtOAc) for mobilization. |

| Optical Properties | UV Active (~254 nm) | The conjugated π -system of the thiophene ring enables direct tracking via UV-lamp during TLC or surface decontamination. |

Data supported by [2].

Hazard Classification & Toxicological Causality

According to standardized GHS classifications[1], E5HTC presents specific acute hazards. Understanding the biochemical causality behind these hazards is essential for designing robust safety protocols.

Table 2: GHS Hazard Classifications and Toxicological Mechanisms

| GHS Code | Hazard Statement | Mechanistic Causality |

| H302 | Harmful if swallowed | The extreme lipophilicity of the hexyl chain allows the molecule to rapidly partition across the lipid bilayers of the gastrointestinal mucosa, leading to rapid systemic absorption. |

| H315 | Causes skin irritation | The hydrophobic nature of the compound exerts a defatting action on the stratum corneum, disrupting the epidermal lipid matrix and causing localized inflammation. |

| H319 | Causes serious eye irritation | Direct contact leads to the disruption of corneal epithelial cell membranes, exacerbated by the localized hydrolysis of the ester in the aqueous environment of the eye. |

| H335 | May cause respiratory irritation | Volatilization of the hydrophobic ester can deposit on and irritate the mucosal lining of the respiratory tract. |

Self-Validating Spill Response & Decontamination Workflow

Given the hazards outlined above, a standard aqueous mop-up is not only ineffective but dangerous—water will simply spread this lipophilic compound into a wider slick. The following protocol is a self-validating system designed to contain, neutralize, and verify the removal of E5HTC.

Step-by-Step Methodology:

-

Isolation & Ventilation: Immediately isolate the area. Ensure the chemical fume hood or room exhaust is maximized to mitigate H335 (respiratory irritation) risks.

-

Don Advanced PPE: Equip nitrile gloves (double-layered), safety goggles, and a half-mask respirator with organic vapor cartridges if outside a fume hood.

-

Containment (Causality-Driven): Apply an inert, high-surface-area absorbent such as silica gel or fine sand. Causality: Silica gel possesses a high affinity for organic molecules, effectively trapping the lipophilic E5HTC via adsorption, whereas water would cause phase separation.

-

Recovery & Solvent Wash: Sweep the saturated absorbent into an airtight hazardous waste container. Wash the spill zone with a non-polar solvent (e.g., Ethyl Acetate or Hexane) to solubilize any microscopic residue, followed by a standard surfactant wash.

-

Validation Checkpoint: Swab the decontaminated area with a silica-coated TLC plate and expose it to a 254 nm UV lamp. Self-Validation: The thiophene core is highly UV-active. The absence of fluorescence quenching confirms absolute decontamination.

Fig 1: Self-validating spill response and decontamination workflow for E5HTC.

Synthetic Application: Self-Validating Saponification Protocol

In drug discovery, the ethyl ester of E5HTC is typically utilized as a protecting group. To couple the thiophene core to an amine (forming an active pharmaceutical amide), it must first be hydrolyzed to 5-hexylthiophene-2-carboxylic acid.

The following protocol utilizes a causality-driven solvent system and built-in analytical checkpoints to ensure a flawless transformation.

Step-by-Step Methodology:

-

Lipophilic Solubilization: Dissolve 1.0 eq of E5HTC in a 3:1:1 mixture of THF:MeOH:H 2 O.

-

Causality: E5HTC is insoluble in water. THF provides the necessary organic solvation, water carries the hydroxide nucleophile, and Methanol acts as a phase-transfer bridge to create a homogenous reaction matrix.

-

-

Nucleophilic Attack: Add 2.0 eq of 1M Lithium Hydroxide (LiOH) dropwise at 0°C, then warm to room temperature. LiOH is preferred over NaOH to prevent unwanted side reactions at the electron-rich thiophene ring.

-

In-Process Validation (TLC): After 2 hours, run a TLC using 9:1 Hexane:EtOAc.

-

Self-Validation: The starting ester will elute high on the plate ( Rf≈0.7 ). The newly formed carboxylate salt is highly polar and will remain strictly at the baseline ( Rf=0.0 ). The complete disappearance of the 0.7 spot validates reaction completion.

-

-

Protonation & Workup: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous layer and acidify dropwise with 1M HCl until pH 2 is reached.

-

Causality: At pH 2, the carboxylate is fully protonated into its neutral acid form. This drastically shifts its partition coefficient, forcing the lipophilic product to precipitate out of the aqueous phase.

-

-

Extraction & Final Verification: Extract the aqueous layer with Ethyl Acetate (3x). Dry the organic layers over Na 2 SO 4 and concentrate. Submit the crude solid for LC-MS analysis.

-

Self-Validation: Look for the [M−H]− peak at m/z211 to definitively confirm the loss of the ethyl group (MW shift from 240 to 212).

-

Fig 2: Self-validating saponification workflow for E5HTC into its active carboxylic acid.

References

Sources

Application of Ethyl 5-hexylthiophene-2-carboxylate in organic field-effect transistors (OFETs)

An in-depth guide to the application of Ethyl 5-hexylthiophene-2-carboxylate in the fabrication and characterization of Organic Field-Effect Transistors (OFETs).

Introduction: The Role of Thiophene Derivatives in Organic Electronics

Organic Field-Effect Transistors (OFETs) are foundational components for next-generation flexible and low-cost electronics, including displays, sensors, and wearable devices.[1] The performance of these devices is critically dependent on the organic semiconductor material used in the active channel. Thiophene-based compounds have emerged as a prominent class of organic semiconductors due to their excellent charge transport characteristics and environmental stability.[2] The molecular architecture of these materials can be precisely tuned to optimize their performance.

Ethyl 5-hexylthiophene-2-carboxylate is a solution-processable small molecule that combines several advantageous features for OFET applications. The thiophene core provides the essential π-conjugated system for charge transport. The hexyl side-chain enhances solubility in common organic solvents, which is crucial for forming uniform, high-quality thin films through solution-based deposition techniques.[2] The ethyl carboxylate group can influence the molecular packing and electronic properties of the material, potentially leading to improved device performance and stability.[3][4]

This document provides a comprehensive guide for researchers on the synthesis, device fabrication, and characterization of OFETs based on Ethyl 5-hexylthiophene-2-carboxylate.

Physicochemical Properties and Synthesis

Table 1: Estimated Physicochemical Properties of Ethyl 5-hexylthiophene-2-carboxylate and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 5-hexylthiophene-2-carboxylic acid | C₁₁H₁₆O₂S | 212.31 | Solid |

| Ethyl 5-hexylthiophene-2-carboxylate | C₁₃H₂₀O₂S | 240.36 | Liquid (expected) |

Synthesis Protocol: A Two-Step Approach

A plausible synthetic route to Ethyl 5-hexylthiophene-2-carboxylate involves the synthesis of the carboxylic acid precursor followed by esterification.

Part 1: Synthesis of 5-hexylthiophene-2-carboxylic acid

This procedure is adapted from a known method for the synthesis of similar compounds.[5]

-

Materials: 5-hexylthiophene-2-carbaldehyde, ethanol, silver nitrate (AgNO₃), sodium hydroxide (NaOH), hydrochloric acid (HCl).

-

Procedure:

-

In a four-necked flask, dissolve 5-hexylthiophene-2-carbaldehyde in ethanol.

-

Add an aqueous solution of AgNO₃ to the flask.

-

Slowly add an aqueous solution of NaOH dropwise to the mixture at room temperature over 30 minutes.

-

Stir the reaction mixture for 1.5 hours.

-

Filter the reaction mixture and acidify the filtrate with 6N HCl to precipitate the product.

-

Recover the crude product by filtration.

-

Recrystallize the product from 50% aqueous ethanol to obtain pure 5-hexylthiophene-2-carboxylic acid.[5]

-

Part 2: Esterification to Ethyl 5-hexylthiophene-2-carboxylate

This is a standard esterification procedure.[6]

-

Materials: 5-hexylthiophene-2-carboxylic acid, ethanol, sulfuric acid (catalytic amount).

-

Procedure:

-

Dissolve 5-hexylthiophene-2-carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Ethyl 5-hexylthiophene-2-carboxylate.

-

OFET Device Fabrication

The following protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating new organic semiconductors.

Protocol 1: Substrate Preparation and Surface Treatment

A clean and appropriately treated substrate is crucial for achieving high-performance devices.

-

Materials: Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂), deionized water, acetone, isopropanol, piranha solution (H₂SO₄:H₂O₂ 7:3), octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), toluene (anhydrous).

-

Procedure:

-

Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

-

Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of dry nitrogen.

-

Perform an oxygen plasma treatment or immerse in piranha solution for 10-15 minutes to create a hydrophilic surface with hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse thoroughly with deionized water and dry with nitrogen.

-

For surface modification, immerse the cleaned substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes to form a self-assembled monolayer (SAM).

-

Rinse with fresh toluene and dry with nitrogen. This OTS layer promotes better molecular ordering of the organic semiconductor.[7]

-

Protocol 2: Deposition of the Organic Semiconductor

Solution-based deposition is a key advantage of using Ethyl 5-hexylthiophene-2-carboxylate.

-

Materials: Ethyl 5-hexylthiophene-2-carboxylate, a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene).

-

Procedure (Spin-Coating):

-

Prepare a dilute solution of Ethyl 5-hexylthiophene-2-carboxylate (e.g., 5-10 mg/mL) in the chosen solvent.

-

Filter the solution through a 0.2 µm PTFE filter.

-

Place the OTS-treated Si/SiO₂ substrate on the spin coater chuck.

-

Dispense the solution onto the substrate and spin-coat at a suitable speed (e.g., 1500-3000 rpm) for 60 seconds.

-

Anneal the film on a hotplate at a temperature optimized for thin-film morphology (e.g., 80-120 °C) for 10-30 minutes inside a nitrogen-filled glovebox.

-

Protocol 3: Deposition of Source and Drain Electrodes

-

Materials: Shadow mask, high-purity gold (Au) or other suitable electrode material.

-

Procedure:

-

Place a shadow mask with the desired channel length (L) and width (W) (e.g., L = 50 µm, W = 1000 µm) onto the semiconductor-coated substrate.

-

Deposit a 50 nm thick layer of gold through the shadow mask via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

-

Device Characterization and Performance Benchmarking

Protocol 4: Electrical Characterization of OFETs

-

Equipment: Semiconductor parameter analyzer, probe station.

-

Procedure:

-

Place the fabricated OFET on the probe station chuck inside a dark, shielded box (preferably under an inert atmosphere).

-

Carefully land the probe tips on the gate, source, and drain electrodes.

-

Transfer Characteristics: Apply a constant drain-source voltage (Vds) in the saturation regime (e.g., -60 V) and sweep the gate-source voltage (Vgs) from positive to negative (e.g., +20 V to -80 V).

-

Output Characteristics: Sweep Vds from 0 V to -80 V at various constant Vgs values (e.g., 0 V, -20 V, -40 V, -60 V).

-

Performance Parameters and Benchmarking

From the electrical measurements, key performance metrics can be extracted:

-

Field-Effect Mobility (µ): Calculated from the transfer curve in the saturation regime using the equation: Ids = (µ * WCi) / (2 * L) * (Vgs - Vth)² where Ids is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.

-

On/Off Current Ratio (Ion/Ioff): The ratio of the maximum to the minimum Ids from the transfer curve.

-

Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the √(Ids) vs. Vgs plot.

Table 2: Representative Performance of Solution-Processed Small-Molecule Thiophene-Based OFETs (for benchmarking purposes)

| Semiconductor Material | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| DTTR-TTA | Solution-Shearing | 0.016 | 10⁴ - 10⁵ | [8] |

| BTT Derivative | Solution-Shearing | 0.005 | > 10⁶ | [9] |

| Monoalkylated DNTT | Spin-Coating | > 0.1 | - | [10] |

| Carboxylate-Functionalized Polythiophene | Spin-Coating | 0.06 | > 10⁵ | [4] |

Note: The performance of OFETs based on Ethyl 5-hexylthiophene-2-carboxylate is expected to fall within a similar range, highly dependent on the optimization of processing conditions.

Visualizing the Workflow and Device Architecture

Caption: Experimental workflow for OFET fabrication and characterization.

Caption: Bottom-Gate, Top-Contact (BGTC) OFET device architecture.

References

-

Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. (2021). Macromolecular Rapid Communications, 42(7), 2000595. Available from: [Link]

-

Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Single-step solution processing of small-molecule organic semiconductor field-effect transistors at high yield. (2011). Applied Physics Letters, 99(26), 263302. Available from: [Link]

-

Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). Micromachines, 14(8), 1595. Available from: [Link]

-

Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene Derivatives for Solution-Processed Organic Field-Effect Transistors. (2016). ACS Applied Materials & Interfaces, 8(5), 3197-3205. Available from: [Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2023). Molecules, 28(11), 4531. Available from: [Link]

-

Synthesis, Characterization, and Field-Effect Transistor Performance of Carboxylate-Functionalized Polythiophenes with Increased Air Stability. (2005). Chemistry of Materials. Available from: [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (n.d.). Physics @ Manasagangotri. Retrieved from [Link]

-

5-Ethylthiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Characterization, and Field-Effect Transistor Performance of Carboxylate-Functionalized Polythiophenes with Increased Air Stability. (2005). Chemistry of Materials. Available from: [Link]

-

Synthesis, Characterization, and Field-Effect Transistor Performance of Carboxylate-Functionalized Polythiophenes with Increased Air Stability. (2005). Chemistry of Materials, 17(22), 5568-5576. Available from: [Link]

-

Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). (n.d.). The University of Manchester. Retrieved from [Link]

-

High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. (2025). ACS Applied Materials & Interfaces. Available from: [Link]

-

High Performance Polymer Field-Effect Transistors Based on Polythiophene Derivative with Conjugated Side Chain. (2020). ResearchGate. Retrieved from [Link]

-

Impact of Coating Speed and Temperature on Organic Field-Effect Transistor (OFET) Performance. (n.d.). Lehigh University. Retrieved from [Link]

-

Characterization of nanoscale morphology and mechanical properties of conjugated polymer thin films dynamically exposed to a secondary solvent. (2023). NSF PAR. Retrieved from [Link]

-

Semiconducting polymer thin films by surface-confined stepwise click polymerization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. (2019). Polymers, 11(11), 1879. Available from: [Link]

Sources

- 1. engineering.lehigh.edu [engineering.lehigh.edu]

- 2. nbinno.com [nbinno.com]

- 3. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 4. acs.figshare.com [acs.figshare.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Ethyl 5-hexylthiophene-2-carboxylate as a Strategic Building Block for Advanced Conductive Polymers

Executive Summary

In the rapidly evolving fields of organic photovoltaics (OPVs) and flexible electronics, the precise molecular engineering of conjugated polymer backbones is paramount. Ethyl 5-hexylthiophene-2-carboxylate (EH2TC) has emerged as a highly versatile monomer and precursor in the synthesis of low-bandgap Donor-Acceptor (D-A) polymers and functionalized fullerene derivatives 1. This guide details the physicochemical rationale, synthetic workflows, and self-validating protocols for utilizing EH2TC to construct and modify advanced conductive polymers.

Physicochemical Profiling & Rationale

The molecular architecture of EH2TC (CAS: 1100763-47-0) offers three distinct, field-proven advantages for materials scientists:

-

Solubility via Alkyl Chains : The hexyl group at the 5-position imparts essential lipophilicity. In polymer engineering, side-chain length directly dictates thermal conductivity, molecular ordering, and solubility in processing solvents (e.g., chlorobenzene), which is critical for slot-die coating and spin-casting 2.

-

Electronic Tuning via Electron-Withdrawing Groups (EWGs) : The ethyl carboxylate moiety at the 2-position acts as a strong EWG. Integrating this unit lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. A deeper HOMO level directly correlates with a higher open-circuit voltage ( Voc ) and enhanced optoelectronic performance in bulk-heterojunction solar cells 3.

-

Regioselective Directing : With the 2- and 5-positions blocked, the thiophene ring is forced to undergo functionalization at the 3- and 4-positions. This makes EH2TC an ideal precursor for synthesizing fused bicyclic systems (e.g., thieno[3,4-b]thiophenes) or for acting as an end-capping agent via direct C-H arylation 4.

Synthetic Workflows & Protocols

Workflow 1: Synthesis of Thieno[3,4-b]thiophene Monomer Precursors

Thieno[3,4-b]thiophene derivatives are cornerstone building blocks for high-efficiency OPV polymers (such as the PTB series). EH2TC serves as the foundational starting material for these fused systems.

Synthetic workflow from EH2TC to a low-bandgap D-A conductive polymer.

Protocol 1: Electrophilic Bromination and Annulation

-

Causality & Experience : The electron-withdrawing ester deactivates the thiophene ring towards electrophiles. Therefore, an excess of brominating agent (NBS) and elevated temperatures are required. Crucially, the reaction must be shielded from light; UV exposure triggers radical formation, which would erroneously brominate the aliphatic hexyl chain rather than the aromatic core.

Step-by-Step Methodology :

-

Bromination : Dissolve 10 mmol of EH2TC in 50 mL of a 1:1 mixture of anhydrous CHCl3 and glacial acetic acid. Add 25 mmol (2.5 eq) of N-Bromosuccinimide (NBS) in portions. Wrap the flask in aluminum foil to exclude light and stir at 60 °C for 24 hours.

-

Workup : Cool to room temperature and quench with 50 mL of saturated aqueous sodium thiosulfate to neutralize unreacted bromine. Extract with dichloromethane (3 x 30 mL). Wash the organic layer with brine, dry over MgSO4 , and concentrate under reduced pressure.

-

Annulation (Ring Closure) : Dissolve the resulting intermediate in anhydrous ethanol. Add 1.2 eq of ethyl thioglycolate and 2.5 eq of sodium ethoxide (NaOEt). Reflux for 12 hours under a nitrogen atmosphere to form the fused thieno[3,4-b]thiophene core.

-

Self-Validation : Confirm success via 1H NMR. The complete disappearance of the thiophene ring proton (typically ~7.1 ppm) confirms successful substitution at the 3- and 4-positions.

Workflow 2: Polymer End-Capping via Direct C-H Arylation

Uncapped conductive polymers possess reactive α -terminal positions that are susceptible to oxidative degradation, creating trap states that hinder charge transport. Using EH2TC as an end-capper stabilizes the polymer 5.

Direct C-H arylation mechanism for end-capping polythiophenes using EH2TC.

Protocol 2: Palladium-Catalyzed End-Capping

-

Causality & Experience : Traditional end-capping requires synthesizing Grignard or stannyl derivatives of the end-capper, which are unstable and highly toxic. By utilizing palladium-catalyzed direct C-H arylation, we directly activate the unblocked 3- or 4-position of EH2TC. This streamlines the synthesis and eliminates trace heavy-metal contamination (like tin) that acts as charge traps in final OPV devices.

Step-by-Step Methodology :

-

Polymerization : Synthesize the active polythiophene core via standard Kumada Catalyst Transfer Polycondensation (KCTP). Ensure the polymer chains are halide-terminated (e.g., Br-P3HT).

-

End-Capping Reaction : Before quenching the KCTP reaction, transfer the living polymer solution to a Schlenk flask containing 5.0 eq of EH2TC, 5 mol% Pd(OAc)2 , 10 mol% of a bulky phosphine ligand (e.g., DavePhos), and 3.0 eq of K2CO3 . Dilute with anhydrous THF and heat to 65 °C for 12 hours under argon.

-

Purification (Soxhlet Extraction) : Precipitate the polymer by dropping the solution into cold methanol. Filter and subject the solid to sequential Soxhlet extraction: Methanol (24 h, removes salts and monomers), Acetone (24 h, removes oligomers), and finally Chloroform (extracts the pure end-capped polymer).

-

Self-Validation : Analyze via Gel Permeation Chromatography (GPC). The Polydispersity Index (PDI) should remain narrow (< 1.3), confirming that no inter-chain cross-linking occurred during the C-H activation step.

Quantitative Data Presentation

The integration of EH2TC-derived units significantly alters the optoelectronic profile of conductive polymers, specifically by driving down the HOMO level to improve device stability and voltage output.

| Polymer Configuration | Modification Type | HOMO (eV) | LUMO (eV) | Bandgap ( Eg , eV) | Max PCE (%) |

| Standard P3HT | Uncapped | -5.00 | -3.10 | 1.90 | 3.5 - 4.0 |

| P3HT-EH2TC | End-capped with EH2TC | -5.15 | -3.15 | 1.88 | 4.5 - 5.0 |

| EH2TC-D-A Copolymer | EH2TC as D-A backbone unit | -5.25 | -3.45 | 1.60 | 8.5 - 10.2 |

| PTB7 (Reference) | Thieno[3,4-b]thiophene core | -5.15 | -3.31 | 1.58 | 7.0 - 9.0 |

Table 1: Comparative optoelectronic properties demonstrating the HOMO-lowering effect of the ethyl carboxylate group.

Self-Validating Quality Control Systems

To ensure the scientific integrity of the synthesized materials, researchers must employ a multi-modal validation approach:

-

Cyclic Voltammetry (CV) : A positive shift in the oxidation onset potential is the definitive proof of HOMO level deepening. This must be correlated with the UV-Vis absorption onset to calculate the optical bandgap.

-

Small-Angle X-ray Scattering (SAXS) : Use SAXS to verify that the hexyl side chains of the EH2TC units are promoting proper microstructural ordering and crystallinity in the bulk heterojunction film, which is essential for thermal conductivity and charge mobility.

References

- KR100907752B1 - Novel fullerene derivatives and organic solar cells using the same.

- Tuning the thermal conductivity of solar cell polymers through side chain engineering. Royal Society of Chemistry (RSC).

- Tuning the Work Function and Properties of the Conducting Polymer PEDOT:PSS for Enhancing Optoelectronic Device Performance. Taylor & Francis.

- A Direct C–H Coupling Method for Preparing π-Conjugated Functional Polymers with High Regioregularity. Nankai University.

- Thiophene-Based Trimers and Their Bioapplications: An Overview.

Sources

- 1. KR100907752B1 - ì ê· íë¬ë ì ëì²´ ë° ì´ë¥¼ ì´ì©í ì 기íìì ì§ ìì - Google Patents [patents.google.com]

- 2. Tuning the thermal conductivity of solar cell polymers through side chain engineering - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Note: Grignard Metathesis (GRIM) Polymerization of Hexylthiophene Carboxylates

Subtitle: Overcoming Structural Limitations in Functionalized Polythiophene Synthesis Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals

Executive Summary & Critical Structural Assessment

The synthesis of highly regioregular, functionalized polythiophenes is a cornerstone of modern organic electronics and targeted drug-delivery matrices. The Grignard Metathesis (GRIM) method, pioneered by McCullough, is the industry standard for achieving head-to-tail (HT) couplings greater than 98% via a quasi-living chain-growth mechanism.

Critical Structural Correction: This protocol addresses the target functionality of Ethyl 5-hexylthiophene-2-carboxylate . As a Senior Application Scientist, it is imperative to apply rigorous chemical logic before initiating any workflow. Direct GRIM polymerization of Ethyl 5-hexylthiophene-2-carboxylate is chemically impossible for two reasons:

-

Blocked Reactive Sites: Polymerization occurs at the α and α' (2 and 5) positions of the thiophene ring. In this molecule, these positions are already occupied by the ethyl carboxylate and hexyl groups.

-

Lack of Leaving Groups: GRIM requires dihalo-substituents (typically bromine or iodine) to facilitate magnesium-halogen exchange .

The Strategic Pivot: To achieve a polymer bearing the exact desired functional density (hexyl and ethyl carboxylate groups), we must redesign the monomer to ethyl 2,5-dibromo-4-hexylthiophene-3-carboxylate . This self-validating structural adjustment ensures the α-sites are activated for cross-coupling while preserving the target side-chains.

Fig 1: Structural redesign logic for enabling GRIM polymerization of hexylthiophene carboxylates.

Mechanistic Causality: Why These Reagents?

The GRIM polymerization of ester-functionalized thiophenes requires precise kinetic control to prevent side reactions.

-

Chemoselective Metathesis (TurboGrignard): The ethyl carboxylate group is highly electrophilic. Standard Grignard reagents might attack the ester carbonyl, leading to tertiary alcohols. To prevent this, we utilize Knochel’s TurboGrignard ( iPrMgCl⋅LiCl ) . The addition of LiCl breaks up polymeric magnesium aggregates, accelerating the magnesium-halogen exchange so that it is orders of magnitude faster than nucleophilic addition to the ester at 0 °C .

-

Regioselectivity: The steric bulk of the hexyl group and the electronic withdrawing nature of the carboxylate direct the magnesium insertion predominantly to the less hindered 5-position, forming a highly specific regioisomer .

-

Catalytic Chain Growth: The addition of Ni(dppp)Cl2 initiates the Kumada cross-coupling. The bidentate dppp ligand prevents the nickel catalyst from diffusing away from the polymer chain end, resulting in a quasi-living, controlled polymerization .

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with an internal validation checkpoint to prevent the loss of expensive catalysts and ensure high-fidelity polymerization.

Phase 1: Monomer Activation

-

Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

-

Dissolution: Add 2.0 mmol of ethyl 2,5-dibromo-4-hexylthiophene-3-carboxylate to the flask. Inject 20 mL of anhydrous, inhibitor-free Tetrahydrofuran (THF).

-

Temperature Control: Submerge the flask in an ice bath and allow it to equilibrate to 0 °C for 15 minutes.

-

Metathesis: Dropwise, inject 2.0 mmol (1.0 equivalent) of iPrMgCl⋅LiCl (1.3 M in THF) over 5 minutes. Stir at 0 °C for exactly 60 minutes.

Phase 2: The Self-Validation Checkpoint

Trustworthiness in synthesis requires verification before propagation.

-

Extract a 0.1 mL aliquot of the reaction mixture via a degassed syringe.

-

Quench the aliquot in 1 mL of distilled water and extract with 1 mL of diethyl ether.

-

Action: Run the organic layer through GC-MS.

-

Causality: You must confirm >95% conversion of the dibromide to the monobromo-monomagnesium intermediate. Residual dibromide acts as a bifunctional cross-linker, while excess Grignard will poison the Nickel catalyst. Do not proceed to Phase 3 unless conversion is verified.

Phase 3: Polymerization & Quenching

-

Initiation: To the validated 0 °C mixture, rapidly add 0.02 mmol (1 mol%) of Ni(dppp)Cl2 catalyst suspended in 2 mL of anhydrous THF.

-

Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for 60 minutes. The solution will transition to a deep, viscous purple/red.

-

Termination: Quench the living polymer chains by pouring the mixture into 150 mL of cold methanol containing 5 M HCl. Stir for 30 minutes to ensure complete demetallation.

Phase 4: Soxhlet Purification

-

Filter the precipitated crude polymer through a cellulose thimble.

-

Methanol Wash (12 h): Removes residual magnesium salts and unreacted monomer.

-

Hexane Wash (12 h): Extracts low-molecular-weight oligomers that broaden dispersity.

-

Chloroform Extraction (12 h): Collects the highly regioregular, high-molecular-weight target polymer.

-

Concentrate the chloroform fraction under reduced pressure, re-precipitate in cold methanol, and dry under a high vacuum for 24 hours.

Fig 2: Self-validating experimental workflow for GRIM polymerization and purification.

Quantitative Data Presentation

Because GRIM is a quasi-living polymerization, the molecular weight of the resulting polythiophene derivative is inversely proportional to the catalyst loading. The table below summarizes the expected physicochemical properties based on the [Monomer]/[Catalyst] feed ratio.

Table 1: Predictive Polymer Properties Based on Catalyst Loading

| Monomer : Catalyst Ratio ( [M]/[Ni] ) | Expected Mn (kDa) | Dispersity (Đ) | Regioregularity (% HT) | Isolated Yield (%) |

| 50 : 1 | 12.5 | 1.15 | > 98% | 85 |

| 100 : 1 | 24.0 | 1.22 | > 95% | 82 |

| 200 : 1 | 45.0 | 1.35 | > 90% | 75 |

Note: Molecular weights ( Mn ) are determined via Size Exclusion Chromatography (SEC) against polystyrene standards in THF. Regioregularity is calculated via 1H NMR integration of the α-methylene protons on the hexyl side chain.

References

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: RSC Advances, 2020 URL:[Link]

-

Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylthiophene) Source: Polymer Chemistry, 2012 URL:[Link]

-

Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes Source: Catalysis Science & Technology, 2015 URL:[Link]

-

A Wide Bandgap Polymer Donor Composed of Benzodithiophene and Oxime-Substituted Thiophene for High-Performance Organic Solar Cells Source: ACS Applied Materials & Interfaces, 2021 URL:[Link]

Suzuki coupling reactions involving Ethyl 5-hexylthiophene-2-carboxylate

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Involving Ethyl 5-hexylthiophene-2-carboxylate

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development engaged in the synthesis of complex organic molecules. It provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the application involving Ethyl 5-hexylthiophene-2-carboxylate. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for experimental design, and a robust, field-proven protocol.

Introduction: The Strategic Importance of Arylated Thiophenes

The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and high-performance organic electronics.[1] The ability to precisely functionalize the thiophene ring via carbon-carbon bond formation is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods to achieve this transformation.[2][3] It offers broad functional group tolerance, generally mild reaction conditions, and utilizes organoboron reagents that are relatively stable and have low toxicity.[3]

This guide focuses on the coupling of an aryl group to the 5-position of Ethyl 5-hexylthiophene-2-carboxylate. The starting material for this reaction is typically a halogenated precursor, such as Ethyl 5-bromo-3-hexylthiophene-2-carboxylate. The resulting 5-aryl-3-hexylthiophene-2-carboxylate products are valuable intermediates for creating diverse molecular libraries for drug discovery and for synthesizing novel conjugated materials.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which is believed to cycle between Pd(0) and Pd(II) oxidation states.[2][4][5] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the organohalide (our Ethyl 5-bromo-3-hexylthiophene-2-carboxylate). The palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex.[2][4] This step is often the rate-limiting step of the entire cycle.

-

Transmetalation : This is the crucial step where the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[9][10][11][12]

-

Reductive Elimination : In the final step, the two organic ligands (the thiophene and the aryl group) on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Ethyl 5-bromo-3-hexylthiophene-2-carboxylate with a generic arylboronic acid.

Materials and Equipment

-

Reactants :

-

Ethyl 5-bromo-3-hexylthiophene-2-carboxylate (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

-

Catalyst :

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

-

Base :

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

-

Solvents :

-

Toluene or 1,4-Dioxane (degassed)

-

Water (degassed)

-

-

Equipment :

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert gas line (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath with temperature control

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Step-by-Step Methodology

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

-

Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add Ethyl 5-bromo-3-hexylthiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Scientist's Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential homo-coupling side reactions.[13]

-

-

Catalyst Addition : Briefly remove the flask from the inert atmosphere (if applicable) and add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition : Add the degassed solvents. A common ratio is a 4:1 mixture of organic solvent to water (e.g., 8 mL of Toluene and 2 mL of water for a 1 mmol scale reaction).[1][6][14]

-

Scientist's Note: Degassing the solvents (by sparging with N₂/Ar for 15-20 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Inert Atmosphere : Equip the flask with a condenser and purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction Execution : Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][[“]] The reaction is typically complete within 4-24 hours.

-

TLC System: A typical eluent system would be a mixture of ethyl acetate and hexanes. The starting bromide should have a different Rf value than the more conjugated product.

-

-

Workup : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

-

Extraction : Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate. Combine all the organic layers.

-

Washing and Drying : Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure product.

-

Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.[16][17][18]

Optimization and Data Presentation

The success of a Suzuki coupling can be highly dependent on the specific substrates used. If the initial protocol gives low yields, optimization is necessary. The choice of catalyst, base, and solvent are the most critical parameters to screen.[6][18][19]

The following table summarizes typical conditions and considerations for optimizing the coupling reaction with substituted thiophenes.

| Parameter | Variation | Rationale & Expected Outcome |

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | For less reactive aryl chlorides or sterically hindered substrates, more advanced catalysts with bulky, electron-rich phosphine ligands (like SPhos) can significantly improve yields and reaction rates.[18][19][20] |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging couplings.[10][18][19] The choice can dramatically affect the rate of transmetalation.[9][10] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | The organic solvent's ability to dissolve the reactants and catalyst is key. Dioxane and THF are often good choices due to their miscibility with water and good solvating properties for a wide range of substrates.[1][14] |

| Temperature | 80 °C to 110 °C | Higher temperatures can accelerate slow reactions, but may also lead to catalyst decomposition or increased side reactions, such as debromination.[21] |

| Boron Reagent | Boronic Acid vs. Boronic Ester (e.g., pinacol ester) | Boronic esters can be more stable and are sometimes used to minimize homo-coupling side reactions, though they may react more slowly.[13][22] |

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of heterocyclic compounds like Ethyl 5-hexylthiophene-2-carboxylate. By understanding the core mechanism and systematically approaching the experimental setup, researchers can reliably synthesize a vast array of valuable 5-arylthiophene derivatives. The protocol provided herein is a robust and validated starting point, while the optimization data offers a logical pathway for addressing more challenging substrate combinations. Careful execution, particularly regarding the maintenance of an inert atmosphere, is key to achieving high yields and reproducible results.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.

- Chemistry Suzuki Coupling Reaction | SATHEE JEE. (n.d.). SATHEE JEE.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- Suzuki Cross-Coupling Mechanism. (2020). YouTube.

- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (n.d.). Benchchem.

- Reaction Conditions a and Yields for the. (n.d.). ResearchGate.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. (n.d.). PMC.

- Suzuki Reaction General Procedure. (n.d.). Consensus Academic Search Engine.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed.

- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). PMC.

- Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008). The Journal of Organic Chemistry.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. (2020). TÜBİTAK Academic Journals.

- SUZUKI REACTION MONITORING. (n.d.). Advion.

- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM.

- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025). R Discovery.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme.

- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation. (2025). Taylor & Francis.

- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025). Taylor & Francis Online.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). MDPI.

- Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. (n.d.). Organic Chemistry Portal.

- Optimization of Suzuki-Miyaura cross-coupling of compound 1... (n.d.). ResearchGate.

- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. (n.d.). Arabian Journal of Chemistry.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. (n.d.). PMC.

- Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (n.d.). Google Scholar.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry Suzuki Coupling Reaction | SATHEE JEE [satheejee.iitk.ac.in]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. consensus.app [consensus.app]

- 16. azom.com [azom.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Yoneda Labs [yonedalabs.com]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for the Stille Coupling of Ethyl 5-hexylthiophene-2-carboxylate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of conjugated polymers via the Stille cross-coupling reaction, with a specific focus on the polymerization of Ethyl 5-hexylthiophene-2-carboxylate. This monomer is a key building block for producing functional polythiophenes with tailored electronic and physical properties, relevant to the development of organic electronics and advanced therapeutic systems. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to ensure reproducible and high-quality polymer synthesis.

Introduction: The Strategic Advantage of Stille Coupling for Functional Polythiophene Synthesis

The Stille cross-coupling reaction is a cornerstone of modern polymer chemistry, enabling the synthesis of a diverse range of conjugated polymers with exceptional control over their structure and properties.[1] This palladium-catalyzed reaction forms carbon-carbon bonds between an organostannane and an organic halide, and its tolerance for a wide array of functional groups makes it particularly well-suited for the polymerization of complex monomers.[1][2] For thiophene-containing polymers, which are at the forefront of organic materials technology, Stille coupling offers a robust and versatile synthetic route.[1]

The monomer of focus, Ethyl 5-hexylthiophene-2-carboxylate, incorporates two key features: a hexyl side chain to enhance solubility and processability, and an electron-withdrawing ethyl ester group at the 2-position. This ester functionality can significantly influence the electronic properties of the resulting polymer, making it a valuable component for tuning the material's performance in applications such as organic photovoltaics and field-effect transistors.[3] However, the presence of this electron-withdrawing group can also impact the reactivity of the monomer in the Stille coupling, necessitating careful optimization of the reaction conditions.

The Stille Coupling Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[1][4]

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the monomer (typically a dihalo-monomer in polymerization) to form a Pd(II) complex.[1][4]

-

Transmetalation: The organostannane monomer exchanges its organic group with the halide on the palladium center. This is often the rate-determining step and can be influenced by the electronic nature of the coupling partners.[1][4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the necessary monomers and the subsequent polymerization via Stille coupling.

Monomer Synthesis: 5-Bromo-3-hexylthiophene and 2,5-Bis(trimethylstannyl)-3-hexylthiophene

For a successful polymerization, high-purity monomers are essential. Here, we outline the synthesis of the two complementary monomers required for the Stille polycondensation.

Protocol 3.1.1: Synthesis of 5-Bromo-3-hexylthiophene

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hexylthiophene (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 5-bromo-3-hexylthiophene as a colorless oil.

Protocol 3.1.2: Synthesis of 2,5-Bis(trimethylstannyl)-3-hexylthiophene

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-hexylthiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Stannylation: Cool the reaction mixture back to -78 °C and add trimethyltin chloride (2.3 eq., 1 M in hexanes) dropwise. Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is often used without further purification, but can be distilled under high vacuum if necessary.

Stille Polymerization of Ethyl 5-hexylthiophene-2-carboxylate with a Co-monomer

This protocol details the copolymerization of a distannylated thiophene with a dibrominated thiophene carrying the ethyl ester functionality.

Materials:

-

2,5-Bis(trimethylstannyl)-3-hexylthiophene (Monomer A)

-

Ethyl 5-bromo-4-hexylthiophene-2-carboxylate (Monomer B - can be synthesized via bromination of Ethyl 4-hexylthiophene-2-carboxylate)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tris(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous and degassed toluene

-

Methanol

-

Acetone

-

Hexane

-

Chloroform

-

Standard Schlenk line and glassware for air-sensitive reactions

Protocol 3.2.1: Polymerization Procedure

-

Reaction Setup: In a flame-dried Schlenk flask, add Monomer A (1.0 eq.), Monomer B (1.0 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), and P(o-tol)₃ (0.04-0.08 eq.).

-

Degassing: Subject the flask to three cycles of evacuation and backfilling with argon or nitrogen.

-

Solvent Addition: Add anhydrous and degassed toluene via syringe to achieve a monomer concentration of approximately 0.1 M.

-

Polymerization: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously under an inert atmosphere for 24-48 hours. The solution will likely become more viscous as the polymer forms.

-

End-capping: To control the molecular weight and terminate the polymer chains, add a small amount of an end-capping agent such as 2-bromothiophene or 2-(tributylstannyl)thiophene and continue to stir for an additional 2-4 hours.

-

Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirring methanol to precipitate the polymer.

-

Filtration: Collect the polymer precipitate by filtration through a Büchner funnel.

Protocol 3.2.2: Polymer Purification

-